2,2',4,4',5,5'-Hexabromodiphenyl ether

Catalog No.
S605568
CAS No.
68631-49-2
M.F
C12H4Br6O
M. Wt
643.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5,5'-Hexabromodiphenyl ether

CAS Number

68631-49-2

Product Name

2,2',4,4',5,5'-Hexabromodiphenyl ether

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene

Molecular Formula

C12H4Br6O

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H

InChI Key

RZXIRSKYBISPGF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Synonyms

2,2',4,4',5,5'-hexaBDE, 2,2',4,4',5,5'-hexabrominated diphenyl ether, PBDE 153

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br

2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) is a synthetic organobromine compound belonging to the class of polybrominated diphenyl ethers (PBDEs) []. It was widely used as a flame retardant in various commercial products like electronics, textiles, and furniture due to its ability to suppress flames []. However, concerns regarding its environmental persistence, potential for bioaccumulation, and endocrine-disrupting effects led to a global phase-out of BDE-153 and other PBDEs [].


Molecular Structure Analysis

The BDE-153 molecule consists of two phenyl rings (aromatic rings with six carbon atoms) linked by an ether bond (C-O-C) []. Each phenyl ring is substituted with three bromine atoms (Br) in specific positions (2, 4, and 5). This high number of bromine atoms contributes to the flame retardant properties of BDE-153 by absorbing heat and interfering with the combustion process [].


Chemical Reactions Analysis

  • Synthesis: The commercial production of BDE-153 likely involved a multi-step process starting with bromination of diphenyl ether [].
  • Decomposition: BDE-153 is known to be relatively stable under ambient conditions. However, studies suggest it can degrade under high temperatures or through photolytic processes (decomposition by light) [].

Physical And Chemical Properties Analysis

  • Melting point: 400-410 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Low solubility in water (around 0.0001 mg/L) []. Partially soluble in organic solvents like toluene and dichloromethane [].
  • Stability: Stable under ambient conditions. Decomposes at high temperatures and under UV light [].

Mechanism of Action (not applicable)

BDE-153 does not have a known biological function.

BDE-153 is considered a persistent organic pollutant (POP) due to its resistance to degradation and ability to accumulate in the environment and fat tissues of organisms []. Studies suggest potential for endocrine disruption in humans and wildlife, affecting hormone function and development [].

  • Toxicity: Studies in animals suggest potential developmental and neurotoxic effects of BDE-153 exposure. However, the extent of human health risks remains under investigation.
  • Flammability: While BDE-153 acts as a flame retardant in materials, the compound itself is flammable.

Historical Use in Research:

2,2',4,4',5,5'-Hexabromodiphenyl ether, also known as BDE-153, was previously used in scientific research as a model compound for studying the environmental fate and effects of polybrominated diphenyl ethers (PBDEs) []. PBDEs are a class of flame retardants that were widely used in the past but have since been banned or restricted due to environmental and health concerns.

BDE-153 was chosen as a model compound because it is relatively stable and easy to synthesize []. It was used in various research studies to investigate the environmental persistence and bioaccumulation of PBDEs, as well as their potential toxicity to various organisms [, ].

Limitations of BDE-153 as a Model Compound:

Despite its initial use, BDE-153 has limitations as a model compound for studying the entire class of PBDEs. This is because:

  • BDE-153 is a single specific congener of PBDEs, and there are many other congeners with different chemical properties and potential effects [, ].
  • BDE-153 is not representative of the complex mixture of PBDEs typically found in the environment [, ].

Therefore, research using BDE-153 needs to be interpreted cautiously and supplemented with studies using other PBDE congeners and real-world environmental samples to gain a more complete understanding of the environmental and health impacts of PBDEs.

Current Research Applications:

While BDE-153 is no longer widely used as a model compound, it is still occasionally used in specific research contexts, such as:

  • Comparative studies to understand the differences in behavior and effects between BDE-153 and other PBDE congeners [].
  • Studies investigating the degradation mechanisms of PBDEs.

Physical Description

Solid

XLogP3

7.6

LogP

7.9 (LogP)

Melting Point

157.6°C

UNII

NX58WCQ511

Other CAS

68631-49-2

Wikipedia

2,2',4,4',5,5'-hexabromodiphenyl ether

Dates

Modify: 2023-08-15

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